molecular formula C8H9N3O3 B094034 4-Methyl-3-nitrobenzohydrazide CAS No. 19013-12-8

4-Methyl-3-nitrobenzohydrazide

Cat. No.: B094034
CAS No.: 19013-12-8
M. Wt: 195.18 g/mol
InChI Key: HQYFNNWYBXZHEZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitrobenzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

    Reduction: 4-Methyl-3-aminobenzohydrazide.

    Substitution: N-alkyl or N-acyl derivatives.

    Condensation: Hydrazones and related compounds.

Scientific Research Applications

4-Methyl-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydrazide group can form covalent bonds with carbonyl-containing molecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

4-Methyl-3-nitrobenzohydrazide can be compared with other benzohydrazide derivatives:

    4-Methylbenzohydrazide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitrobenzohydrazide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    4-Methyl-2-nitrobenzohydrazide: The position of the nitro group affects its electronic properties and reactivity.

The presence of both the methyl and nitro groups in this compound makes it unique, providing a balance of hydrophobic and electronic properties that can be advantageous in various applications .

Properties

IUPAC Name

4-methyl-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFNNWYBXZHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395040
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-12-8
Record name Benzoic acid, 4-methyl-3-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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